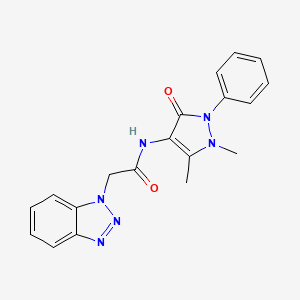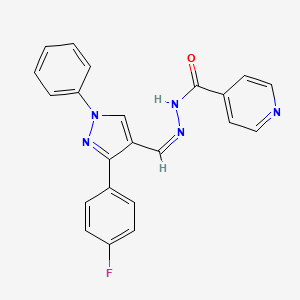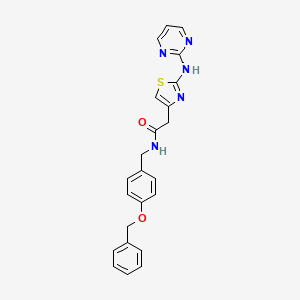![molecular formula C24H29Cl2N3O2 B2524918 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216852-14-0](/img/structure/B2524918.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound. Known for its multifaceted roles in scientific research, its applications span from medicinal chemistry to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
The formation of 1,1'-Biphenyl-4-ol through a Suzuki coupling reaction between 4-bromobiphenyl and phenylboronic acid.
The alkylation of the resulting biphenyl-4-ol with 3-bromopropanol to yield 1-([1,1'-biphenyl]-4-yloxy)propan-2-ol.
Subsequent nucleophilic substitution with 4-(pyridin-2-yl)piperazine leads to the final product. Industrial Production Methods: In an industrial setting, optimizations like continuous flow reactions and catalyst recycling are employed to enhance yields and reduce costs.
Chemical Reactions Analysis
Types of Reactions: It undergoes various chemical reactions including:
Oxidation: reactions, typically forming quinone derivatives when reacting with strong oxidizing agents.
Reduction: reactions, such as the reduction of the biphenyl moiety to the corresponding cyclohexane derivative.
Substitution: reactions, where the piperazine ring can undergo alkylation or acylation. Common Reagents and Conditions: These reactions often require reagents like potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution. Major Products: Depending on the reaction conditions, products may include hydroxylated, alkylated, or acylated derivatives, each with potential different functional properties.
Scientific Research Applications
Chemistry: Serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Used in studies related to receptor binding and neurotransmitter modulation. Medicine: Potential use in developing novel therapeutic agents for neurological conditions. Industry: Applied in the creation of advanced materials with unique electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets. The biphenyl and pyridinyl groups are crucial for its interaction with biological macromolecules, influencing pathways involved in neurotransmission and receptor signaling.
Comparison with Similar Compounds
Comparison: Similar compounds include 1-(4-hydroxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol and 1-(4-fluorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol. Uniqueness: The presence of both the biphenyl and pyridinyl groups in this compound sets it apart, offering a unique combination of properties that is valuable for diverse applications. Similar Compounds:
1-(4-Hydroxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol
1-(4-Fluorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol
1-(3-Chlorophenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol
So, there you have it: a deep dive into the fascinating world of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride. Hope this satisfies your curiosity!
Properties
IUPAC Name |
1-(4-phenylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2.2ClH/c28-22(18-26-14-16-27(17-15-26)24-8-4-5-13-25-24)19-29-23-11-9-21(10-12-23)20-6-2-1-3-7-20;;/h1-13,22,28H,14-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDHYKQUWVGNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=N4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)
![5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2524839.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2524840.png)
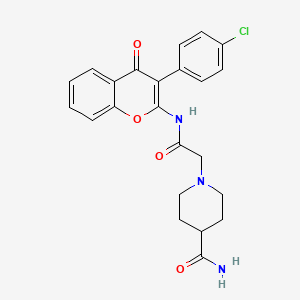
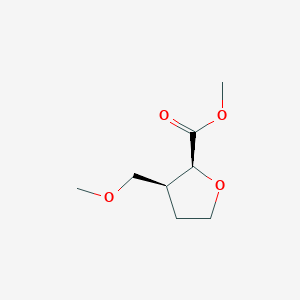
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)


![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
